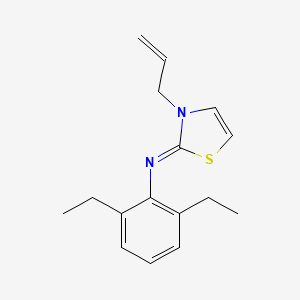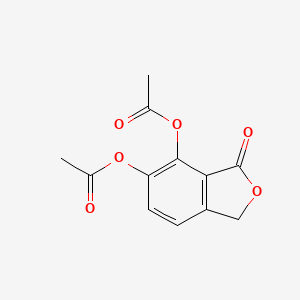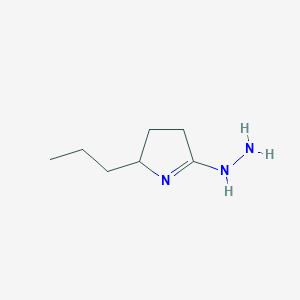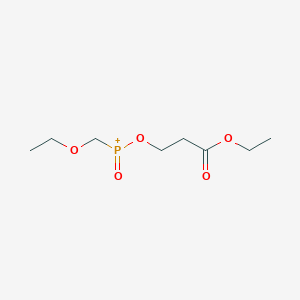
N,N,2-Trimethyl-N-(propan-2-yl)prop-2-en-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethyl-N-(propan-2-yl)prop-2-en-1-aminium iodide is a chemical compound with a unique structure that includes an aminium group and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-N-(propan-2-yl)prop-2-en-1-aminium iodide typically involves the reaction of N,N,2-Trimethyl-N-(propan-2-yl)prop-2-en-1-amine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-N-(propan-2-yl)prop-2-en-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like silver nitrate or sodium chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halide derivatives.
Scientific Research Applications
N,N,2-Trimethyl-N-(propan-2-yl)prop-2-en-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-N-(propan-2-yl)prop-2-en-1-aminium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-(propan-2-yl)prop-2-en-1-aminium chloride
- N,N-Dimethyl-N-(propan-2-yl)prop-2-en-1-aminium bromide
Uniqueness
N,N,2-Trimethyl-N-(propan-2-yl)prop-2-en-1-aminium iodide is unique due to the presence of the iodide ion, which can impart distinct chemical and physical properties compared to its chloride and bromide counterparts
Properties
CAS No. |
61307-97-9 |
|---|---|
Molecular Formula |
C9H20IN |
Molecular Weight |
269.17 g/mol |
IUPAC Name |
dimethyl-(2-methylprop-2-enyl)-propan-2-ylazanium;iodide |
InChI |
InChI=1S/C9H20N.HI/c1-8(2)7-10(5,6)9(3)4;/h9H,1,7H2,2-6H3;1H/q+1;/p-1 |
InChI Key |
FSRZGHKHJWUTKJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](C)(C)CC(=C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(3Z)-3-Amino-3-(cyclohexylimino)-2-[(E)-phenyldiazenyl]propanamide](/img/structure/B14577950.png)
